AMOZ-CHPh-4-O-C-acid

Description

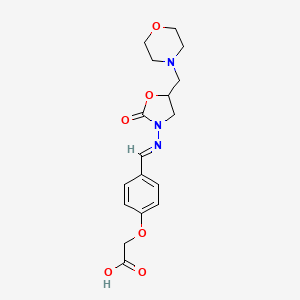

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H21N3O6 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

2-[4-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid |

InChI |

InChI=1S/C17H21N3O6/c21-16(22)12-25-14-3-1-13(2-4-14)9-18-20-11-15(26-17(20)23)10-19-5-7-24-8-6-19/h1-4,9,15H,5-8,10-12H2,(H,21,22)/b18-9+ |

InChI Key |

KMBZVHIKJKSMRH-GIJQJNRQSA-N |

Isomeric SMILES |

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(C=C3)OCC(=O)O |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(C=C3)OCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on AMOZ-CHPh-4-O-C-acid

This technical guide provides a comprehensive overview of AMOZ-CHPh-4-O-C-acid, a key reagent in the development of immunoassays for the detection of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This document is intended for researchers, scientists, and drug development professionals.

Core Concepts: this compound as a Hapten

This compound is a synthetic hapten, a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The primary application of this compound is in the development of sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for the detection of AMOZ, a marker residue for the banned nitrofuran antibiotic furaltadone in food products of animal origin.[1][2][3]

The structure of this compound is designed to mimic the derivatized form of AMOZ (NPAMOZ) that is typically targeted in such assays. It contains a spacer arm with a terminal carboxylic acid group, which facilitates its conjugation to carrier proteins like Bovine Serum Albumin (BSA) for use as an immunogen to produce antibodies, and to Ovalbumin (OVA) for use as a coating antigen in the ELISA plate.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | MedChemExpress |

| CAS Number | 1149378-54-0 | MedChemExpress |

| Molecular Formula | C17H21N3O6 | PubChem[4] |

| Molecular Weight | 363.37 g/mol | PubChem[4] |

| Description | A hapten containing a 2 carbon and 1 oxygen spacer. | MedChemExpress |

Experimental Protocols

While the precise synthesis protocol for this compound is proprietary, the following sections detail representative methodologies for the synthesis of a similar novel hapten and the subsequent development of a competitive indirect ELISA (ciELISA) for AMOZ detection.

Representative Synthesis of a Novel AMOZ Hapten

This protocol describes the synthesis of a novel immunizing hapten by derivatizing AMOZ with 2-(4-formylphenoxy)acetic acid.

Materials:

-

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

-

2-(4-formylphenoxy)acetic acid

-

Methanol

-

Sodium borohydride (NaBH4)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Schiff Base Formation: Dissolve AMOZ and 2-(4-formylphenoxy)acetic acid in methanol. Stir the mixture at room temperature for 2 hours to form the Schiff base.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride in small portions. Stir the mixture for 4 hours at room temperature.

-

Hydrolysis and Extraction: Acidify the reaction mixture with HCl and then basify with NaOH. Extract the product with ethyl acetate.

-

Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final hapten.

Development of a Competitive Indirect ELISA for AMOZ

This protocol outlines the key steps for developing a ciELISA for the quantitative determination of AMOZ.

1. Preparation of Immunogen and Coating Antigen:

-

Hapten Activation: Activate the carboxylic acid group of the hapten (e.g., this compound) using the active ester method with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Conjugation: Couple the activated hapten to BSA to create the immunogen and to OVA to create the coating antigen. The molar ratio of hapten to protein is a critical parameter to optimize.

-

Purification: Purify the conjugates by dialysis against phosphate-buffered saline (PBS) to remove unconjugated hapten.

2. Antibody Production:

-

Immunization: Immunize animals (e.g., rabbits or mice) with the hapten-BSA immunogen emulsified with an adjuvant (e.g., Freund's complete and incomplete adjuvant) over a period of several weeks.

-

Titer Determination: Collect blood samples and determine the antibody titer using an indirect ELISA with the hapten-OVA coating antigen.

3. ciELISA Procedure:

-

Coating: Coat a 96-well microtiter plate with the hapten-OVA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

-

Washing: Wash the plate with PBS containing 0.05% Tween 20 (PBST).

-

Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at 37°C.

-

Competitive Reaction: Add standard solutions of derivatized AMOZ (NPAMOZ) or sample extracts to the wells, followed by the addition of the anti-hapten antibody at a predetermined optimal dilution. Incubate for 1 hour at 37°C. During this step, the free NPAMOZ in the sample competes with the immobilized hapten-OVA for binding to the limited amount of antibody.

-

Washing: Wash the plate with PBST.

-

Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG) and incubate for 1 hour at 37°C.

-

Washing: Wash the plate with PBST.

-

Substrate Reaction: Add a substrate solution (e.g., 3,3',5,5'-tetramethylbenzidine, TMB) and incubate in the dark. The enzyme converts the substrate into a colored product.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M sulfuric acid).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is inversely proportional to the concentration of AMOZ in the sample.

Signaling Pathways and Other Biological Activities

Based on the available scientific literature, this compound is a synthetic molecule designed specifically for immunological applications. There is no evidence to suggest that it is involved in any biological signaling pathways or possesses other pharmacological activities. Its function is primarily as a molecular tool for the generation of antibodies and the development of diagnostic assays.

Conclusion

This compound is a crucial hapten for the development of sensitive and reliable ELISAs to monitor the illegal use of the antibiotic furaltadone in food production. This guide has provided an overview of its properties, representative experimental protocols for its application, and a clear understanding of its role as a key reagent in food safety testing. Further research in hapten design and immunoassay development may lead to even more sensitive and specific detection methods for this and other veterinary drug residues.

References

- 1. Synthesis of furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ) and novel haptens for the development of a sensitive enzyme-linked immunosorbent assay (ELISA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C17H21N3O6 | CID 169494463 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AMOZ-CHPh-4-O-C-acid: A Hapten for Immunoassay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMOZ-CHPh-4-O-C-acid, with the chemical formula C₁₇H₂₁N₃O₆, is a synthetic hapten derived from 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). AMOZ is the primary tissue-bound metabolite of the nitrofuran antibiotic furaltadone. Due to the ban on nitrofuran antibiotics in food-producing animals because of their potential carcinogenic properties, sensitive detection methods for their residues are crucial for food safety. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, and its application in the development of a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for the detection of AMOZ.

Chemical Structure and Properties

This compound is systematically named 2-(4-((((5-(morpholinomethyl)-2-oxooxazolidin-3-yl)imino)methyl)phenoxy)acetic acid. The structure consists of the core AMOZ molecule linked via an imine bond to a phenoxyacetic acid spacer. This spacer provides a carboxylic acid group for covalent conjugation to carrier proteins, a necessary step to elicit an immune response for antibody production.

The chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₁N₃O₆ | PubChem |

| Molecular Weight | 363.37 g/mol | PubChem |

| CAS Number | 1149378-54-0 | MCE |

| IUPAC Name | 2-(4-((((5-(morpholinomethyl)-2-oxooxazolidin-3-yl)imino)methyl)phenoxy)acetic acid | Inferred |

| Description | Immunizing hapten | Xu et al. |

Synthesis of this compound

The synthesis of this compound involves the derivatization of AMOZ with 2-(4-formylphenoxy)acetic acid.[1] This reaction creates a stable hapten with a spacer arm and a terminal carboxylic acid group, making it suitable for conjugation to carrier proteins.

Experimental Protocol:

Materials:

-

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

-

2-(4-formylphenoxy)acetic acid

-

Methanol (MeOH)

-

Glacial acetic acid

Procedure:

-

Dissolve 1 mmol of AMOZ in 10 mL of methanol.

-

Add 1.2 mmol of 2-(4-formylphenoxy)acetic acid to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Stir the mixture at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

Application in Immunoassay Development

This compound serves as an immunizing hapten to produce polyclonal antibodies for the detection of AMOZ. This involves conjugating the hapten to a large carrier protein, such as Bovine Serum Albumin (BSA), to make it immunogenic. The resulting conjugate is then used to immunize animals (typically rabbits or mice) to generate antibodies that can recognize the AMOZ molecule.

Experimental Protocol: Hapten-Protein Conjugation

Materials:

-

This compound

-

Bovine Serum Albumin (BSA) or Ovalbumin (OVA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS)

Procedure for Immunogen (this compound-BSA) Preparation:

-

Dissolve 0.1 mmol of this compound, 0.2 mmol of DCC, and 0.2 mmol of NHS in 0.5 mL of DMF.

-

Stir the mixture at 4°C overnight to activate the carboxylic acid group of the hapten.

-

Dissolve 15 mg of BSA in 5 mL of 0.1 M PBS (pH 7.4).

-

Slowly add 250 µL of the activated hapten solution to the BSA solution while stirring.

-

Continue stirring at 4°C for 12 hours to allow for conjugation.

-

Dialyze the conjugate against PBS at 4°C for 3 days with several buffer changes to remove unconjugated hapten and by-products.

-

Store the purified this compound-BSA conjugate at -20°C.

A similar procedure is followed for the preparation of the coating antigen, substituting BSA with OVA.

Immunoassay Workflow

The produced antibodies are utilized in a competitive indirect ELISA format to detect AMOZ in samples. In this assay, a known amount of coating antigen (this compound-OVA) is immobilized on a microtiter plate. The sample (potentially containing free AMOZ) is mixed with a limited amount of the specific antibody and added to the plate. The free AMOZ in the sample competes with the immobilized coating antigen for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which produces a colored signal upon the addition of a substrate. The signal intensity is inversely proportional to the concentration of AMOZ in the sample.

The table below presents the performance data of an optimized ciELISA for the nitrophenyl derivative of AMOZ (NPAMOZ), which is the form AMOZ is converted to during sample preparation for analysis.[1]

| Parameter | Value |

| Antibody Source | Polyclonal (Rabbit) |

| Assay Format | Competitive Indirect ELISA (ciELISA) |

| IC₅₀ Value | 2.1 µg L⁻¹ |

| Limit of Detection (LOD) | 0.1 µg L⁻¹ |

| Linear Range | 0.3–35.1 µg L⁻¹ |

Experimental Workflow Diagram

Caption: Workflow for the development of an immunoassay for AMOZ.

Conclusion

This compound is a key reagent in the development of sensitive immunoassays for the detection of the furaltadone metabolite AMOZ. Its rational design, incorporating a spacer arm for effective presentation to the immune system, allows for the production of specific antibodies. The detailed protocols provided in this guide for its synthesis and conjugation, along with the immunoassay workflow, offer a comprehensive resource for researchers in food safety, veterinary diagnostics, and drug development who are working on the detection of banned antibiotic residues.

References

Technical Guide: AMOZ-CHPh-4-O-C-acid for Immunoassay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of AMOZ-CHPh-4-O-C-acid, a critical hapten used in the development of immunoassays for the detection of furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Furaltadone is a nitrofuran antibiotic, and monitoring its residues in food products is crucial for safety. This document details the chemical properties, synthesis, and application of this compound in a competitive indirect enzyme-linked immunosorbent assay (ciELISA), providing researchers with the necessary information to utilize this compound in their own studies.

Core Data Presentation

The key quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1149378-54-0 |

| Molecular Formula | C₁₇H₂₁N₃O₆ |

| Molecular Weight | 363.37 g/mol |

Experimental Protocols

The following protocols are based on the methodologies described in the scientific literature for the synthesis of haptens and their use in developing immunoassays for AMOZ. The primary reference for the development of an ELISA using this compound is the work by Xu ZL, et al., published in Talanta in 2013.[1]

Synthesis of Immunizing Hapten (this compound)

The synthesis of this compound involves the derivatization of AMOZ with 2-(4-formylphenoxy) acetic acid.[1] This process introduces a spacer arm and a terminal carboxylic acid group, which is essential for conjugation to carrier proteins.

Materials:

-

3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

-

2-(4-formylphenoxy) acetic acid

-

Sodium cyanoborohydride (NaCNBH₃)

-

Methanol

-

Distilled water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve AMOZ in methanol.

-

Add a solution of 2-(4-formylphenoxy) acetic acid in methanol to the AMOZ solution.

-

Adjust the pH of the mixture to approximately 6.0 using 1 M HCl.

-

Add sodium cyanoborohydride to the solution in small portions while stirring.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

Quench the reaction by adding distilled water.

-

Adjust the pH to 3.0 with 1 M HCl and then to 9.0 with 1 M NaOH.

-

Extract the aqueous phase with dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the final product, this compound.

Conjugation of Hapten to Carrier Proteins (BSA and OVA)

To elicit an immune response and for use in the ELISA, the synthesized hapten is covalently linked to carrier proteins such as Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) for coating the ELISA plate. The active ester method is commonly employed for this conjugation.

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dimethylformamide (DMF)

-

Bovine Serum Albumin (BSA)

-

Ovalbumin (OVA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing

Procedure:

-

Dissolve this compound, NHS, and DCC in DMF.[2]

-

Stir the mixture at room temperature for 12 hours to form the active ester.

-

Centrifuge the mixture to remove the dicyclohexylurea byproduct.

-

Dissolve BSA or OVA in PBS.

-

Slowly add the supernatant containing the activated hapten to the protein solution while stirring.

-

Continue stirring the reaction mixture at 4°C for 24 hours.

-

Dialyze the conjugate against PBS for 3 days with several changes of the buffer to remove unconjugated hapten.

-

Store the resulting immunogen (this compound-BSA) and coating antigen (this compound-OVA) at -20°C.

Competitive Indirect ELISA (ciELISA) Protocol

This protocol outlines the use of the synthesized conjugates in a competitive indirect ELISA for the detection of AMOZ.[3][4]

Materials:

-

Coating antigen (this compound-OVA)

-

Primary antibody (anti-AMOZ antibody, raised using this compound-BSA)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

AMOZ standard solutions

-

Sample extracts

-

Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

-

Washing buffer (PBS with 0.05% Tween 20, PBST)

-

Blocking buffer (e.g., 5% non-fat milk in PBST)

-

Substrate solution (TMB)

-

Stop solution (2 M H₂SO₄)

-

96-well microtiter plates

Procedure:

-

Coating: Dilute the coating antigen in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with washing buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C to block non-specific binding sites.

-

Washing: Wash the plate three times with washing buffer.

-

Competitive Reaction: Add 50 µL of AMOZ standard solution or sample extract and 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.

-

Washing: Wash the plate three times with washing buffer.

-

Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

-

Washing: Wash the plate five times with washing buffer.

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15 minutes at room temperature.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of AMOZ in the sample.

Mandatory Visualizations

Logical Relationship of Hapten Synthesis and Conjugation

Caption: Workflow for the synthesis of this compound and its conjugation to carrier proteins.

Experimental Workflow for Competitive Indirect ELISA

Caption: Step-by-step workflow of the competitive indirect ELISA for AMOZ detection.

Signaling Pathways

This compound is a synthetic hapten designed for immunological assays. As such, it is not known to be involved in or to modulate any biological signaling pathways. Its function is to act as an epitope for antibody generation and detection.

References

- 1. Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. food.r-biopharm.com [food.r-biopharm.com]

- 4. Indirect and Direct ELISA | Abcam [abcam.com]

An In-depth Technical Guide on Carboxyphenoxy Acetic Acids: Synthesis, Properties, and Biological Activities

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "AMOZ-CHPh-4-O-C-acid" does not correspond to a known chemical entity in public scientific databases. This guide focuses on the structurally related and well-documented class of compounds, carboxyphenoxy acetic acids , to provide a representative technical overview in the requested format.

Introduction

Phenoxyacetic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their versatile structures serve as scaffolds for the development of therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides a detailed overview of the synthesis, physicochemical properties, and biological significance of a representative member of this class, 4-carboxyphenoxyacetic acid, and its analogues.

Physicochemical Properties

The physicochemical properties of carboxyphenoxy acetic acids are crucial for their application in drug design and materials science. Below is a summary of the properties for 4-carboxyphenoxyacetic acid and a related compound, (4-hydroxyphenoxy)acetic acid.

| Property | 4-Carboxyphenoxyacetic Acid | (4-Hydroxyphenoxy)acetic Acid |

| CAS Number | 19360-67-9[2][3] | 1878-84-8 |

| Molecular Formula | C9H8O5[2] | C8H8O4 |

| Molecular Weight | 196.16 g/mol | 168.15 g/mol |

| Melting Point | 280-282 °C | 154-157 °C |

| Appearance | White to light yellow solid | Off-white to beige crystalline powder |

| pKa | 3.04 ± 0.10 (Predicted) | Not available |

Synthesis and Experimental Protocols

The synthesis of carboxyphenoxy acetic acids typically involves the Williamson ether synthesis, where a substituted phenol is reacted with an alpha-haloacid in the presence of a base.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a carboxyphenoxy acetic acid derivative.

References

An In-depth Technical Guide on the Analysis of AMOZ in Veterinary Drug Residue Monitoring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the detection and quantification of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key marker residue for the banned nitrofuran antibiotic furaltadone in food products of animal origin. The illegal use of furaltadone in livestock poses a potential health risk to consumers, making robust and sensitive analytical methods essential for food safety.[1][2] This document details the prevalent analytical techniques, presents quantitative performance data, and outlines detailed experimental protocols.

Introduction to AMOZ and its Significance

Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine due to its broad-spectrum antimicrobial activity and low cost.[3] However, concerns over the carcinogenicity of nitrofuran residues have led to a ban on their use in food-producing animals in many countries, including the European Union, the United States, and Canada.[2]

Furaltadone is rapidly metabolized in animals, and its residues become covalently bound to tissue proteins.[4] The key to monitoring furaltadone use is the detection of its stable, tissue-bound metabolite, AMOZ. This metabolite can be released from the protein-bound state under mild acidic conditions, allowing for its analysis. The European Union has established a minimum required performance limit (MRPL) for AMOZ in food commodities to ensure food safety.

Analytical Methodologies for AMOZ Detection

The primary analytical method for the determination of AMOZ residues is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for detecting the low concentrations of residues typically found in food samples. Other methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), are also used for screening purposes.

LC-MS/MS is the gold standard for the confirmatory analysis of AMOZ. The method typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: A critical step in the analysis is the extraction of AMOZ from the food matrix and its derivatization to improve chromatographic performance and detection sensitivity.

-

Acid Hydrolysis: The tissue sample is first subjected to acid hydrolysis to release the protein-bound AMOZ.

-

Derivatization: The released AMOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form a stable product, NP-AMOZ, which has better ionization efficiency and chromatographic properties.

-

Extraction and Clean-up: The derivatized analyte is extracted using an organic solvent and the extract is cleaned up to remove interfering matrix components. Solid-phase extraction (SPE) is a common clean-up technique.

Chromatographic Separation: Reversed-phase liquid chromatography is typically employed to separate NP-AMOZ from other compounds in the sample extract.

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, usually in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring the transition of the precursor ion (NP-AMOZ) to specific product ions.

The performance of LC-MS/MS methods for AMOZ analysis is characterized by several key parameters, which are summarized in the table below.

| Parameter | Matrix | Value | Reference |

| Limit of Quantitation (LOQ) | Dried Meat Powder | 0.13 µg/kg | |

| Limit of Detection (LOD) | Spiked Meat Samples | 1.251 ng/mL | |

| Recovery | Dried Meat Powder | 81% to 108% | |

| Intra-day Variation | Dried Meat Powder | 2.7% to 6.6% | |

| Linearity Range | Dried Meat Powder | 0.1 - 5.0 µg/kg | |

| Linearity Range | Spiked Blank Meat | 5 - 150 ng/mL |

Detailed Experimental Protocols

-

Sample Preparation:

-

Weigh 1 g of homogenized dried meat powder.

-

Add an internal standard (deuterated AMOZ-D5).

-

Perform acid hydrolysis to release bound AMOZ.

-

Adjust the pH and add 2-nitrobenzaldehyde for derivatization.

-

Incubate to allow the reaction to complete.

-

Extract the derivatized NP-AMOZ with an appropriate organic solvent.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: BEH C18 column (100 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase: Gradient elution with methanol and 2 mM ammonium formate.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions for NP-AMOZ: 335 > 291 and 335 > 127

-

MRM Transitions for NP-AMOZ-D5: 340.1 > 101.9

-

-

Sample Preparation (Pork and Hen Eggs):

-

Homogenize the sample.

-

Add 5% formic acid in acetonitrile and shake vigorously.

-

Centrifuge to separate the layers.

-

Activate an EMR—Lipid dSPE tube with ammonium acetate buffer.

-

Transfer the supernatant to the activated dSPE tube and vortex.

-

Centrifuge and transfer the upper layer to a glass tube.

-

Add DMSO and concentrate under nitrogen.

-

Reconstitute with 15% acetonitrile in water.

-

Centrifuge and transfer the clear solution for LC/MS analysis.

-

Visualizing the Workflow

The following diagrams illustrate the key workflows in AMOZ residue analysis.

Caption: General workflow for the LC-MS/MS analysis of AMOZ residues in food samples.

Caption: Derivatization reaction of AMOZ with 2-nitrobenzaldehyde.

Conclusion

The monitoring of AMOZ residues is a critical component of food safety programs worldwide. The methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the reliable detection and quantification of this important marker for the illegal use of furaltadone. Adherence to validated and standardized protocols is essential to ensure the accuracy and comparability of results across different laboratories. Continued research and development in analytical techniques will further enhance the capabilities of regulatory bodies to protect public health.

References

A Technical Guide to Immunoassays for Nitrofuran Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core concepts and methodologies underlying immunoassays for the detection of nitrofuran metabolites. Nitrofurans, a class of synthetic broad-spectrum antibiotics, have been banned for use in food-producing animals in many countries due to concerns about the carcinogenic potential of their residues. Consequently, robust and sensitive analytical methods are crucial for monitoring compliance and ensuring food safety. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have emerged as a primary screening tool for this purpose, offering a balance of sensitivity, throughput, and cost-effectiveness.

The Principle of Nitrofuran Metabolite Detection

Nitrofurans such as furazolidone, furaltadone, nitrofurantoin, and nitrofurazone are rapidly metabolized in animals. Their parent compounds have very short half-lives, making them unsuitable for residue analysis. However, they form stable, tissue-bound metabolites that can persist for extended periods.[1][2] These metabolites serve as the target analytes for monitoring nitrofuran use. The primary nitrofuran parent drugs and their corresponding marker metabolites are:

-

Furazolidone: 3-amino-2-oxazolidinone (AOZ)

-

Furaltadone: 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

-

Nitrofurantoin: 1-aminohydantoin (AHD)

-

Nitrofurazone: Semicarbazide (SEM)

The Challenge of Immunoassay for Small Molecules

Nitrofuran metabolites are small molecules (haptens) that are not immunogenic on their own, meaning they cannot elicit an antibody response. To produce antibodies, these metabolites must first be chemically coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to form an immunogen. This conjugate is then used to immunize animals (typically rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.

A critical step in many immunoassays for nitrofuran metabolites is derivatization. This process involves chemically modifying the metabolite to create a more stable and immunologically recognizable structure. A common derivatizing agent is 2-nitrobenzaldehyde (2-NBA), which reacts with the primary amine group of the metabolites.[3]

Competitive ELISA: The Workhorse of Nitrofuran Screening

The most common immunoassay format for detecting nitrofuran metabolites is the competitive ELISA. This assay relies on the competition between the free metabolite in the sample (or standard) and a labeled metabolite (or a metabolite-protein conjugate) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the metabolite in the sample.

The general workflow of a competitive ELISA for nitrofuran metabolites is as follows:

-

Coating: Microplate wells are coated with an antibody specific to the derivatized nitrofuran metabolite.

-

Competition: The prepared sample extract and a fixed amount of enzyme-labeled derivatized metabolite are added to the wells. They compete for binding to the coated antibodies.

-

Washing: Unbound reagents are washed away.

-

Substrate Addition: A chromogenic substrate is added. The enzyme bound to the plate converts the substrate into a colored product.

-

Signal Detection: The intensity of the color is measured using a microplate reader. A lower color intensity indicates a higher concentration of the metabolite in the sample.

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in nitrofuran metabolite immunoassays, the following diagrams have been generated using Graphviz (DOT language).

Data Presentation: Performance of Nitrofuran Metabolite Immunoassays

The performance of an immunoassay is characterized by several key parameters, including the limit of detection (LOD), recovery, and cross-reactivity. The following tables summarize quantitative data from various studies on the performance of ELISAs for the detection of nitrofuran metabolites in different food matrices.

Table 1: Limits of Detection (LODs) of Nitrofuran Metabolite ELISAs in Various Matrices (µg/kg or ppb)

| Metabolite | Matrix | LOD (µg/kg) | Reference |

| AOZ | Fish/Shrimp | 0.06 | [1] |

| AOZ | Meat | 0.05 | [1] |

| AOZ | Honey | 0.1-0.3 | |

| AOZ | Fish Muscle | 0.05 | |

| AMOZ | Fish Muscle | 0.2 | |

| SEM | Shrimp, Meat, Fish | < 0.4 | |

| SEM | Eggs | 0.13 | |

| SEM | Egg, Chicken, Fish, Shrimp | 0.09-0.15 | |

| AHD, AMOZ, AOZ, SEM | Liver, Eggs, Honey | 0.126-0.240 | |

| AHD, AMOZ, AOZ, SEM | Chicken, Fish | 0.1 | |

| AMOZ | Aquatic Tissues | 0.021 |

Table 2: Recovery Rates of Nitrofuran Metabolite ELISAs in Spiked Samples

| Metabolite | Matrix | Spiking Level (µg/kg) | Recovery (%) | Reference |

| AOZ | Fish Muscle | 0.5 - 2.0 | 98 - 114 | |

| AMOZ | Fish Muscle | 0.5 - 2.0 | 98 - 114 | |

| SEM | Eggs | 0.3 | ~110 | |

| SEM | Eggs | 1.0 - 3.0 | ~80 | |

| SEM | Egg, Chicken, Fish, Shrimp | LOD - 1.0 | 73.5 - 109.2 | |

| AHD, AMOZ, AOZ, SEM | Liver, Eggs, Honey | 0.5 - 1.0 | 80 - 120 | |

| AMOZ | Aquatic Tissues | Not Specified | 80.9 - 107.0 | |

| AOZ | Pork, Chicken, Fish, Shrimp, Liver | Not Specified | 79.9 - 119.8 |

Table 3: Cross-Reactivity of a Representative AOZ ELISA

| Compound | Cross-Reactivity (%) | Reference |

| AOZ | 100 | |

| AMOZ | < 0.1 | |

| AHD | < 0.1 | |

| SEM | < 0.1 |

Experimental Protocols

This section provides a generalized, detailed methodology for the key experiments involved in a competitive ELISA for nitrofuran metabolites. Note that specific parameters may vary depending on the commercial kit or in-house protocol used.

Protocol 1: Sample Preparation and Derivatization

This protocol is a composite based on several sources for muscle tissue (e.g., fish, shrimp, chicken).

Materials:

-

Homogenized tissue sample

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Derivatization Reagent (e.g., 10 mM 2-Nitrobenzaldehyde in DMSO or methanol)

-

0.1 M Dipotassium hydrogen phosphate (K₂HPO₄)

-

1 M Sodium hydroxide (NaOH)

-

Ethyl acetate

-

n-Hexane

-

Sample dilution buffer (provided in ELISA kit)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Water bath or incubator

-

Nitrogen evaporator

Procedure:

-

Sample Weighing: Weigh 1.0 ± 0.05 g of the homogenized sample into a 50 mL centrifuge tube.

-

Hydrolysis and Derivatization:

-

Add 4.0 mL of deionized water, 0.5 mL of 1 M HCl, and 100-250 µL of the derivatization reagent to the tube.

-

Vortex thoroughly for 1-5 minutes.

-

Incubate overnight (approximately 16 hours) at 37°C or for 2-3 hours at 50-60°C.

-

-

Neutralization:

-

Cool the tubes to room temperature.

-

Add 5.0 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 M NaOH.

-

Vortex to mix. The pH should be approximately 7.4.

-

-

Liquid-Liquid Extraction:

-

Add 5.0 mL of ethyl acetate.

-

Mix vigorously (e.g., vortex for 1 minute or invert gently for 2 minutes).

-

Centrifuge at 2000-4000 x g for 10 minutes.

-

-

Solvent Evaporation:

-

Carefully transfer 2.5 mL of the upper ethyl acetate layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

-

-

Reconstitution:

-

To the dried residue, add 1.0 mL of n-hexane and vortex.

-

Add 1.0 mL of the sample dilution buffer and vortex for 1 minute.

-

Centrifuge at 2000-4000 x g for 10 minutes.

-

The lower aqueous layer is used for the ELISA.

-

Protocol 2: Competitive ELISA Procedure

This protocol is a generalized representation of a typical competitive ELISA.

Materials:

-

Antibody-coated microplate (96-well)

-

Standard solutions of the target metabolite

-

Prepared sample extracts

-

Enzyme-conjugated metabolite (e.g., HRP-conjugate)

-

Wash buffer (e.g., PBS with Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 1 M H₂SO₄)

-

Micropipettes and tips

-

Microplate reader (450 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as specified in the kit manual. Bring all components to room temperature before use.

-

Addition of Standards and Samples: Add 50 µL of each standard solution and prepared sample extract into their respective wells in duplicate.

-

Addition of Enzyme Conjugate: Add 50 µL of the enzyme conjugate solution to each well.

-

Competitive Incubation: Gently shake the plate to mix. Incubate for 30-60 minutes at 25°C or 37°C.

-

Washing: Decant the contents of the wells. Wash the plate 3-5 times with 250-300 µL of wash buffer per well. After the final wash, tap the plate on absorbent paper to remove any remaining liquid.

-

Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 50-100 µL of the stop solution to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.

-

Data Analysis: Calculate the average OD for each standard and sample. Construct a standard curve by plotting the OD of the standards against their concentrations. Determine the concentration of the metabolite in the samples by interpolating their average OD values on the standard curve. Remember that the concentration is inversely proportional to the OD.

Conclusion

Immunoassays, particularly competitive ELISAs, are indispensable tools for the high-throughput screening of nitrofuran metabolite residues in food products. Their sensitivity and specificity, when properly validated, allow for the effective monitoring of the illegal use of these banned veterinary drugs. A thorough understanding of the principles of hapten immunization, competitive binding, and the specific protocols for sample preparation and analysis is essential for obtaining reliable and accurate results. This guide provides a foundational understanding and practical framework for researchers, scientists, and drug development professionals working in the field of food safety and residue analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Phenoxyacetic Acids via Williamson Ether Synthesis

Introduction

The following protocol details a general and robust method for the synthesis of phenoxyacetic acid derivatives, exemplified by a plausible interpretation of the molecule designated "AMOZ-CHPh-4-O-C-acid". Given that this name does not correspond to a standard chemical identifier, a chemically logical structure is assumed to be a 4-substituted phenoxyacetic acid bearing a benzyl group (-CHPh-) and another functional group (-AMOZ).

The synthetic strategy is centered around the Williamson ether synthesis, a widely used and versatile method for forming ethers.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[2][3] The protocol is presented in two key stages:

-

Ether Formation: Reaction of a substituted 4-hydroxyphenylacetic acid ester with a substituted benzyl halide in the presence of a base.

-

Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

This methodology is broadly applicable for researchers aiming to synthesize novel phenoxyacetic acid derivatives for applications in drug discovery and materials science.

Experimental Protocols

General Reaction Scheme

The proposed two-step synthesis is outlined below. "R¹" represents a placeholder for the "AMOZ" moiety, and "R²" represents potential substituents on the phenyl ring of the benzyl group.

-

Step 1: Williamson Ether Synthesis

-

Starting Materials: Methyl (4-hydroxyphenyl)acetate and a substituted Benzyl Bromide.

-

Reaction: The hydroxyl group of the phenol is deprotonated by a base (e.g., potassium carbonate) to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the benzylic carbon and displacing the bromide to form an ether linkage.[1]

-

-

Step 2: Ester Hydrolysis (Saponification)

-

Reaction: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification.

-

Protocol 1: Synthesis of Methyl 2-(4-(benzyloxy)phenyl)acetate

This protocol describes the formation of the ether linkage.

-

Reagent Preparation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl (4-hydroxyphenyl)acetate (1 equivalent).

-

Add anhydrous N,N-Dimethylformamide (DMF) or acetone as the solvent.

-

Add finely ground anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents).

-

-

Reaction Execution:

-

To the stirring suspension, add the substituted benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-80 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (methyl (4-hydroxyphenyl)acetate) is consumed (typically 4-16 hours).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Filter the resulting solid using a Büchner funnel and wash thoroughly with water to remove residual DMF and inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Dry the purified product under vacuum.

-

Protocol 2: Synthesis of 2-(4-(benzyloxy)phenyl)acetic acid (Final Product)

This protocol describes the hydrolysis of the ester to the carboxylic acid.

-

Reaction Setup:

-

Dissolve the purified methyl 2-(4-(benzyloxy)phenyl)acetate (1 equivalent) from Protocol 1 in a mixture of tetrahydrofuran (THF) and methanol.

-

To this solution, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 60-70 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the ester starting material is no longer visible.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the organic solvents (THF, methanol) using a rotary evaporator.

-

Dilute the remaining aqueous solution with water.

-

Acidify the solution to a pH of approximately 1-2 by slowly adding 1M hydrochloric acid (HCl). This will cause the carboxylic acid product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain the pure acid.

-

Dry the final product in a vacuum oven.

-

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Methyl (4-hydroxyphenyl)acetate | C₉H₁₀O₃ | 166.17 | Starting Material |

| Substituted Benzyl Bromide | Variable | Variable | Alkylating Agent |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | Base |

| Sodium Hydroxide | NaOH | 40.00 | Hydrolysis Reagent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent (Step 1) |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent (Step 2) |

| Methanol | CH₄O | 32.04 | Co-solvent (Step 2) |

| Hydrochloric Acid (1M) | HCl | 36.46 | Acidification Agent |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Step 1: Ether Formation | Step 2: Saponification |

| Temperature | 60-80 °C | 60-70 °C (Reflux) |

| Reaction Time | 4-16 hours | 2-4 hours |

| Monitoring | TLC (e.g., 3:1 Hexanes:Ethyl Acetate) | TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% Acetic Acid) |

| Typical Yield | 80-95% | 85-98% |

| Product Phase | Crystalline Solid | Crystalline Solid |

| Purification Method | Recrystallization (e.g., Ethanol/Water) | Recrystallization (e.g., Hot Water) |

Mandatory Visualization

The logical workflow for the synthesis of the target phenoxyacetic acid derivative is illustrated below.

Caption: Synthesis pathway for substituted phenoxyacetic acids.

References

Application Notes: Development of a Competitive ELISA for the Quantification of AMOZ using AMOZ-CHPh-4-O-C-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furaltadone. The presence of AMOZ residues in food products is a significant concern for food safety. This protocol utilizes AMOZ-CHPh-4-O-C-acid, a carboxylated derivative of AMOZ, which is essential for conjugation to carrier proteins for antibody production and for coating microtiter plates. The competitive ELISA format is particularly well-suited for the detection of small molecules like AMOZ.[1][2][3]

The principle of this competitive ELISA involves the competition between free AMOZ in the sample and a fixed amount of this compound conjugated to a protein coated on the microplate for binding to a limited amount of anti-AMOZ antibody. The signal generated is inversely proportional to the concentration of AMOZ in the sample.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. |

| This compound | Custom Synthesis | - |

| Anti-AMOZ Monoclonal Antibody | In-house/Commercial | - |

| Goat Anti-Mouse IgG-HRP Conjugate | Commercial Vendor | - |

| 96-well Polystyrene Microtiter Plates | Commercial Vendor | - |

| Bovine Serum Albumin (BSA) | Commercial Vendor | - |

| TMB (3,3',5,5'-Tetramethylbenzidine) Substrate | Commercial Vendor | - |

| Stop Solution (e.g., 2N H₂SO₄) | Commercial Vendor | - |

| Coating Buffer (Carbonate-Bicarbonate, pH 9.6) | In-house Preparation | - |

| Wash Buffer (PBS with 0.05% Tween 20) | In-house Preparation | - |

| Blocking Buffer (e.g., 1% BSA in PBS) | In-house Preparation | - |

| Assay Buffer (e.g., PBS with 0.1% BSA) | In-house Preparation | - |

Experimental Protocols

Preparation of this compound-BSA Conjugate for Plate Coating

This protocol describes the conjugation of the carboxylated hapten (this compound) to a carrier protein (Bovine Serum Albumin - BSA) using the carbodiimide method. This conjugate will be used to coat the ELISA plate.

Workflow for Hapten-Protein Conjugation

Caption: Workflow for conjugating this compound to BSA.

Protocol:

-

Dissolve 10 mg of this compound in 1 mL of Dimethylformamide (DMF).

-

Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the hapten solution.

-

Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxyl group.

-

Dissolve 20 mg of BSA in 5 mL of 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Slowly add the activated hapten solution to the BSA solution while stirring.

-

Continue stirring overnight at 4°C.

-

Dialyze the conjugate against Phosphate Buffered Saline (PBS) for 48 hours with several buffer changes to remove unreacted reagents.

-

Determine the protein concentration and conjugation efficiency. Store the conjugate at -20°C.

Competitive ELISA Protocol

This protocol outlines the steps for performing the competitive ELISA to detect AMOZ in samples.

Competitive ELISA Workflow

Caption: Schematic of the competitive ELISA workflow.

Protocol:

-

Plate Coating:

-

Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

-

Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with 200 µL of wash buffer per well.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well to prevent non-specific binding.[1]

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Competitive Reaction:

-

Prepare AMOZ standards of known concentrations and the unknown samples.

-

Add 50 µL of the standard or sample to the appropriate wells.

-

Immediately add 50 µL of the diluted anti-AMOZ monoclonal antibody to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the plate five times with wash buffer.

-

-

Detection:

-

Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the plate five times with wash buffer.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes in the dark.

-

Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis and Presentation

The concentration of AMOZ in the samples is determined by constructing a standard curve. The absorbance values are plotted against the logarithm of the AMOZ concentration. A sigmoidal curve is typically fitted to the data.

Standard Curve Data

| AMOZ Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % Inhibition |

| 0 (B₀) | 1.852 | 1.868 | 1.860 | 0% |

| 0.05 | 1.621 | 1.635 | 1.628 | 12.5% |

| 0.1 | 1.398 | 1.412 | 1.405 | 24.5% |

| 0.25 | 0.985 | 1.001 | 0.993 | 46.6% |

| 0.5 | 0.643 | 0.657 | 0.650 | 65.1% |

| 1.0 | 0.351 | 0.365 | 0.358 | 80.8% |

| 2.5 | 0.124 | 0.138 | 0.131 | 93.0% |

| 5.0 | 0.058 | 0.062 | 0.060 | 96.8% |

% Inhibition = [1 - (Mean Absorbance of Standard / Mean Absorbance of B₀)] x 100

Assay Performance Characteristics

| Parameter | Result |

| IC₅₀ (50% Inhibitory Concentration) | 0.35 ng/mL |

| Limit of Detection (LOD) | 0.02 ng/mL |

| Limit of Quantification (LOQ) | 0.05 ng/mL |

| Working Range | 0.05 - 2.5 ng/mL |

| Intra-assay Precision (CV%) | < 10% |

| Inter-assay Precision (CV%) | < 15% |

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |

| Inadequate washing | Increase the number of wash steps or the volume of wash buffer. | |

| Antibody concentration too high | Optimize the concentration of primary and secondary antibodies. | |

| Low Signal | Reagents expired or improperly stored | Use fresh reagents and ensure proper storage conditions. |

| Insufficient incubation times | Increase incubation times for antibody and substrate steps. | |

| Low antibody affinity | Use a higher affinity antibody. | |

| High Variability | Pipetting errors | Ensure accurate and consistent pipetting technique. |

| Inconsistent washing | Automate washing steps if possible. | |

| Edge effects on the plate | Avoid using the outer wells of the plate. |

Conclusion

This application note provides a comprehensive framework for developing a sensitive and specific competitive ELISA for the detection of AMOZ using this compound. The detailed protocols and troubleshooting guide will assist researchers in successfully implementing this assay for food safety monitoring and other research applications. The use of a carboxylated hapten like this compound is a critical step in the development of immunoassays for small molecules.

References

- 1. protocolsandsolutions.com [protocolsandsolutions.com]

- 2. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a competitive ELISA for the detection of a furaltadone marker residue, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in cultured fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Competitive Indirect ELISA for AMOZ Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone, a nitrofuran antibiotic, has seen widespread use in veterinary medicine to treat and prevent gastrointestinal infections in livestock and aquaculture.[1][2] However, due to concerns over the carcinogenic and mutagenic properties of its residues, the use of furaltadone in food-producing animals has been banned in many jurisdictions, including the European Union.[1][3][4] Following administration, furaltadone is rapidly metabolized, forming a stable, tissue-bound metabolite: 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This persistence makes AMOZ an ideal marker for monitoring the illegal use of furaltadone in food products. The competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, high-throughput, and cost-effective method for the screening of AMOZ residues in various sample matrices.

Principle of the Assay

The competitive indirect ELISA for AMOZ is based on the competition between free AMOZ in the sample or standard and a fixed amount of AMOZ-enzyme conjugate for a limited number of binding sites on a specific anti-AMOZ antibody coated onto the microplate wells.

Initially, the sample extract or AMOZ standards are added to the wells, followed by the addition of an AMOZ-Horseradish Peroxidase (HRP) conjugate. During incubation, the free AMOZ from the sample and the AMOZ-HRP conjugate compete to bind to the anti-AMOZ antibodies. After an incubation period, the unbound reagents are washed away.

A substrate solution containing tetramethylbenzidine (TMB) is then added to the wells. The HRP enzyme bound to the antibody catalyzes the conversion of the colorless substrate into a blue-colored product. The reaction is terminated by the addition of a stop solution, which changes the color to yellow. The intensity of the color is measured spectrophotometrically at 450 nm. The optical density (OD) is inversely proportional to the concentration of AMOZ in the sample; a higher concentration of AMOZ in the sample leads to a lower signal.

Experimental Workflow and Signaling Pathway

Caption: Workflow of the competitive indirect ELISA for AMOZ detection.

Data Presentation

Table 1: Typical Standard Concentrations for AMOZ ELISA

| Standard | Concentration (ng/mL or ppb) |

| Standard 1 | 0 |

| Standard 2 | 0.05 |

| Standard 3 | 0.15 |

| Standard 4 | 0.45 |

| Standard 5 | 1.35 |

| Standard 6 | 4.05 |

Note: Standard concentrations can vary between different commercial kits. The above values are representative.

Table 2: Performance Characteristics of AMOZ Competitive Indirect ELISA

| Parameter | Typical Value | Reference(s) |

| IC50 (Half maximal inhibitory concentration) | 0.11 - 0.325 µg/kg | |

| Limit of Detection (LOD) | 0.1 - 0.2 µg/kg | |

| Detection Capability (CCβ) | < 1.0 µg/kg | |

| Cross-Reactivity with AMOZ | 100% | |

| Cross-Reactivity with AOZ (Furazolidone metabolite) | < 0.1% | |

| Cross-Reactivity with AHD (Nitrofurantoin metabolite) | < 0.1% | |

| Cross-Reactivity with SEM (Nitrofurazone metabolite) | < 0.1% | |

| Sample Recovery Rate (Muscle, Liver, Egg) | 80% ± 25% | |

| Sample Recovery Rate (Honey, Milk) | 75% ± 15% |

Experimental Protocols

Materials and Reagents

-

AMOZ ELISA Kit (containing microtiter plate pre-coated with anti-AMOZ antibody, AMOZ standards, AMOZ-HRP conjugate, wash buffer concentrate, substrate solution (TMB), and stop solution)

-

Deionized or distilled water

-

Sample preparation reagents (e.g., hydrochloric acid, 2-nitrobenzaldehyde, potassium phosphate, sodium hydroxide, ethyl acetate, n-hexane)

-

Laboratory equipment: microplate reader (450 nm filter), pipettes and tips, vortex mixer, centrifuge, water bath, nitrogen evaporator, homogenizer.

Sample Preparation (General Protocol for Animal Tissue)

Note: This is a generalized protocol. Specific procedures may vary depending on the sample matrix and the ELISA kit manufacturer's instructions.

-

Homogenization: Weigh 1 ± 0.05 g of a homogenized tissue sample into a centrifuge tube.

-

Hydrolysis and Derivatization:

-

Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of derivatization reagent (e.g., 10 mM 2-nitrobenzaldehyde in DMSO).

-

Vortex for 5 minutes.

-

Incubate overnight (approx. 16 hours) at 37°C or for 3 hours in a 50°C water bath.

-

-

Extraction:

-

Allow the sample to cool to room temperature.

-

Add 5 mL of 0.1 M K2HPO4, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at room temperature.

-

-

Evaporation and Reconstitution:

-

Transfer 2.5 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 50-60°C.

-

Dissolve the residue in 1 mL of n-hexane and add 1 mL of sample dilution buffer (provided in the kit).

-

Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

-

Final Sample: Use 50 µL of the lower aqueous phase per well in the ELISA.

ELISA Procedure

Note: Allow all reagents to reach room temperature (20-25°C) before use.

-

Reagent Preparation: Prepare the required amount of wash buffer by diluting the concentrate with deionized water as per the kit instructions. Prepare the AMOZ-HRP conjugate solution if provided as a concentrate.

-

Standard and Sample Addition:

-

Add 50 µL of each AMOZ standard and prepared sample solution into their respective wells in duplicate.

-

Add 50 µL of the diluted AMOZ-HRP conjugate to each well (except for the blank wells).

-

-

Incubation: Seal the plate and gently shake for a few seconds. Incubate for 30-60 minutes at room temperature (20-25°C) in the dark.

-

Washing: Discard the solution from the wells and wash the plate 3-5 times with 300 µL of diluted wash buffer per well. After the last wash, pat the plate dry on absorbent paper.

-

Substrate Addition: Add 100 µL of TMB substrate solution to each well.

-

Color Development: Incubate the plate for 15 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

Absorbance Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.

Data Analysis

-

Calculate the average OD for each set of duplicate standards and samples.

-

Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: %B/B0 = (Average OD of Standard or Sample / Average OD of Zero Standard) x 100

-

Plot a standard curve with the %B/B0 on the y-axis and the corresponding AMOZ concentration (ng/mL) on the x-axis (logarithmic scale).

-

Determine the concentration of AMOZ in the samples by interpolating their %B/B0 values from the standard curve.

-

Remember to account for any dilution factors used during sample preparation to calculate the final concentration in the original sample.

References

- 1. food.r-biopharm.com [food.r-biopharm.com]

- 2. General ELISA - AMOZ FAST – Randox Food [randoxfood.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Evaluation of ELISA kits for the screening of four nitrofuran metabolites in aquaculture products according to the European guideline for the validation of screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Carboxyl-Functionalized Surface Coating of ELISA Plates

Disclaimer: A search for the specific compound "AMOZ-CHPh-4-O-C-acid" in scientific literature and chemical databases did not yield any results. This suggests it may be a proprietary, novel, or non-standard chemical name. The following application notes and protocols are therefore based on the general and widely-used principles of preparing and utilizing carboxyl-functionalized surfaces for the covalent immobilization of proteins (e.g., antigens or antibodies) on ELISA plates. These guidelines are intended for researchers, scientists, and drug development professionals and can be adapted for specific carboxylated coating agents.

Introduction and Principle

Covalent immobilization of proteins onto ELISA plate surfaces offers significant advantages over passive adsorption, including increased stability, reduced leaching of the immobilized molecule, and the potential for controlled orientation.[1] Carboxyl-functionalized surfaces provide a robust platform for covalently coupling proteins via their primary amine groups (e.g., the N-terminus or the side chain of lysine residues).

The most common method for this covalent linkage is through the use of carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2][3] The process involves two main steps:

-

Activation of the Carboxyl Groups: EDC reacts with the surface-bound carboxyl groups to form a highly reactive O-acylisourea intermediate.[3][4]

-

Formation of a Stable Amine-Reactive Ester: This unstable intermediate reacts with NHS to form a more stable NHS ester. This ester is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate.

-

Amide Bond Formation: The NHS ester readily reacts with primary amine groups on the protein to be immobilized, forming a stable and covalent amide bond.

This method allows for the stable attachment of small peptides, haptens, and proteins that may bind weakly through passive adsorption.

Data Presentation: Optimization of Coating and Immobilization

Successful covalent immobilization requires careful optimization of several parameters. The following tables provide recommended starting ranges for key variables. It is crucial to perform optimization experiments, such as checkerboard titrations, for each new assay.

Table 1: Recommended Concentration Ranges for Reagents

| Parameter | Recommended Starting Concentration | Typical Range | Purpose |

| Carboxylated Coating Agent | Application-dependent | 1 - 100 µg/mL | Creates the functional surface for covalent attachment. |

| EDC (Activator) | 2 mM | 1 - 10 mM | Activates surface carboxyl groups to form a reactive intermediate. |

| NHS (Stabilizer) | 5 mM | 2 - 20 mM | Stabilizes the reactive intermediate, improving coupling efficiency. |

| Protein for Immobilization | 10 µg/mL | 1 - 20 µg/mL | The capture molecule (e.g., antibody, antigen) to be covalently bound. |

| Blocking Agent (e.g., BSA, Casein) | 1% (w/v) | 0.5 - 5% (w/v) | Blocks remaining reactive sites to prevent non-specific binding. |

Table 2: Optimization of Incubation Conditions

| Step | Parameter | Recommended Condition | Typical Range | Notes |

| Coating | Time | Overnight | 2 hours - Overnight | Longer incubation can improve coating uniformity. |

| Temperature | 4°C | 4°C - 37°C | 4°C is common for overnight incubations to preserve protein integrity. | |

| Activation (EDC/NHS) | Time | 30 minutes | 15 - 60 minutes | Perform immediately before adding the protein. The NHS-ester is semi-stable. |

| Temperature | Room Temperature | 4°C - Room Temp | Room temperature is generally sufficient and convenient. | |

| Protein Immobilization | Time | 2 hours | 1 - 4 hours | Can be extended overnight at 4°C if necessary for the specific protein. |

| Temperature | Room Temperature | 4°C - 37°C | Optimize based on the stability of the protein being immobilized. | |

| Blocking | Time | 2 hours | 1 - 2 hours | Essential for reducing background signal in the assay. |

| Temperature | Room Temperature | Room Temp - 37°C |

Experimental Protocols

This section provides a detailed step-by-step methodology for coating an ELISA plate with a carboxylated agent, followed by the covalent immobilization of a protein.

-

Coating Buffer: Carbonate-Bicarbonate buffer (100 mM, pH 9.6) or Phosphate-Buffered Saline (PBS, pH 7.4). The choice may depend on the specific coating agent.

-

Activation Buffer: MES Buffer (50 mM, pH 6.0). EDC/NHS chemistry is most efficient at a slightly acidic pH.

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST).

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

-

Reagents: EDC, NHS, carboxylated coating agent, protein for immobilization.

-

Coating the Plate:

-

Prepare a solution of the carboxylated coating agent in the chosen Coating Buffer at the desired concentration (e.g., 10-50 µg/mL).

-

Add 100 µL of the coating solution to each well of a high-binding 96-well plate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with Wash Buffer. Pat dry on a paper towel.

-

-

Activation of Carboxyl Groups:

-

Prepare a fresh solution of 2 mM EDC and 5 mM NHS in Activation Buffer.

-

Add 100 µL of the EDC/NHS solution to each coated well.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

Covalent Immobilization of Protein:

-

Immediately after activation, add 100 µL of the protein solution (e.g., 10 µg/mL in PBS, pH 7.4) to each well.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with Wash Buffer. The plate is now ready for the subsequent steps of your ELISA protocol (e.g., sample addition, detection).

-

Visualizations

Caption: EDC/NHS chemistry for covalent protein immobilization.

Caption: General workflow for ELISA with covalent immobilization.

References

Application Notes and Protocols for Carboxylic Acid Conjugation

Topic: Required Materials and Protocols for the Conjugation of a Carboxylic Acid-Containing Molecule (e.g., "AMOZ-CHPh-4-O-C-acid") to an Amine-Containing Molecule.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent conjugation of small molecules to proteins, peptides, or other biomolecules is a cornerstone of modern biotechnology and drug development. This process is fundamental in creating antibody-drug conjugates (ADCs), functionalized nanoparticles, and various bioprobes.[1][2][3] A widely used and versatile method for achieving this is through the formation of a stable amide bond between a carboxylic acid and a primary amine. This is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) to enhance efficiency and stability.[4][5]

These application notes provide a detailed protocol for the conjugation of a generic carboxylic acid-containing molecule (represented as "Molecule-COOH") to a primary amine-containing molecule (represented as "Molecule-NH2") using EDC and sulfo-NHS chemistry.

Principle of the Reaction

The conjugation process involves two main steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group on "Molecule-COOH" to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, reverting back to the original carboxylic acid.

-

Formation of a Stable Intermediate and Amine Coupling: To improve the efficiency and stability of the reaction, sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable sulfo-NHS ester. This semi-stable intermediate is then reacted with the primary amine on "Molecule-NH2" to form a covalent amide bond. The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH range of 7.0 to 8.5.

The two-step method is particularly advantageous when conjugating molecules that contain both carboxyl and amine groups, as it minimizes self-polymerization.

Required Materials

Reagents and Buffers

| Material | Purpose | Recommended Specifications | Storage |

| Molecule-COOH | The molecule to be activated. | High purity (>95%) | As per manufacturer's instructions. |

| Molecule-NH2 | The molecule to be conjugated. | High purity (>95%) | As per manufacturer's instructions. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Activates carboxyl groups. | Molecular Biology Grade | Store desiccated at -20°C. |

| Sulfo-NHS (N-hydroxysulfosuccinimide) | Stabilizes the activated carboxyl group. | Molecular Biology Grade | Store desiccated at -20°C. |

| Activation Buffer | For the activation of Molecule-COOH. | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0. | 4°C |

| Coupling Buffer | For the conjugation of Molecule-NH2. | Phosphate-Buffered Saline (PBS), pH 7.2-8.0. | 4°C |

| Quenching Solution | To stop the reaction and block unreacted sites. | 1 M Tris-HCl, pH 8.0, or 1 M Glycine. | Room Temperature |

| Purification Supplies | To separate the conjugate from reactants. | Dialysis tubing, size exclusion chromatography columns, or HPLC system. | Room Temperature |

Note: It is crucial to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates during the activation and coupling steps, as they will compete with the reaction. Both EDC and sulfo-NHS are moisture-sensitive and should be allowed to warm to room temperature before opening to prevent condensation. Solutions of EDC and sulfo-NHS should be prepared immediately before use as EDC is prone to hydrolysis.

Experimental Protocols

Two-Step Conjugation Protocol

This protocol is designed for the conjugation of a carboxyl-containing small molecule to an amine-containing protein.

1. Preparation of Reagents:

-

Prepare Activation Buffer (0.1 M MES, pH 6.0).

-

Prepare Coupling Buffer (PBS, pH 7.4).

-

Prepare Quenching Solution (1 M Tris-HCl, pH 8.0).

-

Allow EDC and sulfo-NHS vials to equilibrate to room temperature before opening.

2. Activation of Molecule-COOH:

-

Dissolve Molecule-COOH in Activation Buffer to a final concentration of 1-10 mM.

-

Prepare a 100 mM solution of EDC and a 100 mM solution of sulfo-NHS in Activation Buffer immediately before use.

-

Add EDC and sulfo-NHS to the Molecule-COOH solution. The optimal molar ratio of EDC and sulfo-NHS to Molecule-COOH can vary, but a common starting point is a 2 to 10-fold molar excess of EDC and sulfo-NHS over Molecule-COOH.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation to Molecule-NH2:

-

Dissolve Molecule-NH2 (e.g., a protein) in Coupling Buffer.

-

Add the activated Molecule-COOH solution to the Molecule-NH2 solution. A typical molar ratio is a 10 to 50-fold excess of the activated small molecule to the protein.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

4. Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted sulfo-NHS esters.

5. Purification of the Conjugate:

-

Remove unreacted small molecules and byproducts by dialysis against PBS, or by using a desalting column or size exclusion chromatography.

-

For higher purity, affinity chromatography or HPLC can be employed.

6. Characterization of the Conjugate:

-

Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Quantitative Data and Optimization

The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.

| Parameter | Typical Range | Rationale and Considerations |

| pH of Activation | 4.5 - 6.0 | EDC activation of carboxyl groups is most efficient in a slightly acidic environment. |

| pH of Coupling | 7.2 - 8.5 | The reaction of the sulfo-NHS ester with a primary amine is favored at neutral to slightly basic pH. |

| EDC:Sulfo-NHS Molar Ratio | 1:1 to 1:2 | An excess of sulfo-NHS can help to improve the stability of the active intermediate. |

| (EDC/Sulfo-NHS):Carboxyl Molar Ratio | 2:1 to 50:1 | A higher excess may be required for dilute solutions or less reactive molecules. |

| Activated Molecule:Amine Molecule Molar Ratio | 10:1 to 50:1 | An excess of the activated molecule drives the reaction towards the desired conjugate. |

| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for activation without significant hydrolysis of the intermediate. |

| Reaction Time (Coupling) | 1 - 4 hours at RT, or overnight at 4°C | Longer incubation times can increase yield, especially at lower temperatures. |

| Temperature | 4°C to 25°C | Lower temperatures can reduce the hydrolysis of intermediates and may be necessary for sensitive proteins. |

Visualizations

Signaling Pathway Diagram

Caption: Reaction pathway for EDC/sulfo-NHS mediated amide bond formation.

Experimental Workflow Diagram

Caption: Two-step experimental workflow for carboxylic acid to amine conjugation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |